3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyrazolo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine typically involves the bromination and chlorination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of 3-bromo-4-methoxypyrazolo[1,5-a]pyridine with a chlorinating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the temperature maintained between 20-30°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is essential to optimize the reaction conditions and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxypyrazolo[1,5-a]pyridine
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
- 3-Bromo-4-chloro-7-methoxypyrazolo[1,5-a]pyridine
Uniqueness
3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the pyrazolopyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H6BrClN2O |
---|---|
Molecular Weight |
261.50 g/mol |
IUPAC Name |
3-bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H6BrClN2O/c1-13-6-2-3-7(10)12-8(6)5(9)4-11-12/h2-4H,1H3 |
InChI Key |
AKLGJWUCWMZIJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(N2C1=C(C=N2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.